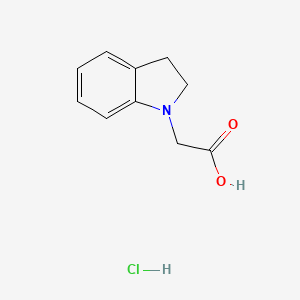

2-(Indolin-1-yl)essigsäurehydrochlorid

Übersicht

Beschreibung

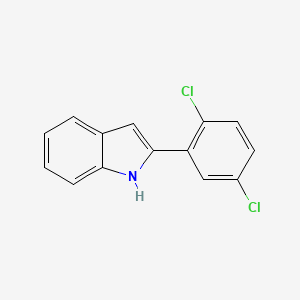

2-(Indolin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. The indoline structure is an important element of many natural and synthetic molecules with significant biological activity . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of 2-(Indolin-1-yl)acetic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The exact mass of the molecule is 177.078978594 g/mol .Chemical Reactions Analysis

The indoline structure is widely used in drug design because of its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Indolin-1-yl)acetic acid include a molecular weight of 177.20 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The topological polar surface area is 40.5 Ų .Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 2-(indolin-1-yl)acetic acid hydrochloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The exact mechanism by which 2-(indolin-1-yl)acetic acid hydrochloride interacts with its targets remains to be elucidated.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.

Result of Action

For example, some indole derivatives have shown anti-inflammatory and analgesic activities . The specific effects of 2-(indolin-1-yl)acetic acid hydrochloride at the molecular and cellular level remain to be elucidated.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and temperature

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-(Indolin-1-yl)acetic acid hydrochloride in lab experiments has several advantages, including its small size, which makes it easy to handle and synthesize. Additionally, it is relatively inexpensive and can be used in a variety of experimental systems. One limitation of 2-(Indolin-1-yl)acetic acid hydrochloride is that its effects can vary depending on the experimental system and the concentration of the compound used.

Zukünftige Richtungen

The use of 2-(Indolin-1-yl)acetic acid hydrochloride in scientific research is likely to continue to expand in the future. Possible future directions include the use of 2-(Indolin-1-yl)acetic acid hydrochloride to study the effects of environmental stressors on cells and tissues, as well as the effects of drugs on cell metabolism. Additionally, it could be used to study the effects of hormones on cells and tissues, as well as the effects of gene expression. Finally, it could be used to study the effects of drugs on the development and functioning of the nervous system.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben eine signifikante antivirale Aktivität gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A .

Entzündungshemmende Eigenschaften

Indolderivate besitzen auch entzündungshemmende Eigenschaften. Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .

Anticancer-Anwendungen

Indolderivate wurden als krebshemmende Substanzen identifiziert. Sie können mit hoher Affinität an mehrere Rezeptoren binden, was sie für die Entwicklung neuer Krebsmedikamente nützlich macht .

Anti-HIV-Aktivität

Indolderivate haben eine anti-HIV-Aktivität gezeigt. Dies macht sie zu einer wertvollen Ressource bei der Entwicklung von Medikamenten zur Behandlung von HIV .

Antioxidative Eigenschaften

Indolderivate haben antioxidative Eigenschaften. Sie können dazu beitragen, schädliche freie Radikale im Körper zu neutralisieren .

Antibakterielle Aktivität

Indolderivate haben eine signifikante antibakterielle Aktivität gezeigt. Sie können bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden .

Antidiabetische Anwendungen

Indolderivate haben ein Potenzial in der Behandlung von Diabetes gezeigt. Sie haben antidiabetische Eigenschaften, die bei der Entwicklung neuer Diabetesmedikamente genutzt werden können .

Antimalaria-Eigenschaften

Indolderivate haben ein Potenzial in der Behandlung von Malaria gezeigt. Sie haben antimalaria-Eigenschaften, die bei der Entwicklung neuer Antimalaria-Medikamente genutzt werden können .

Zusammenfassend lässt sich sagen, dass „2-(Indolin-1-yl)essigsäurehydrochlorid“ aufgrund seiner vielfältigen biologischen Aktivitäten ein breites Anwendungsspektrum in der wissenschaftlichen Forschung besitzt. Es ist klar, dass diese Verbindung und ihre Derivate ein immenses Potenzial für die Erforschung neuer therapeutischer Möglichkeiten haben .

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZJQBFXCYXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094607-31-4 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

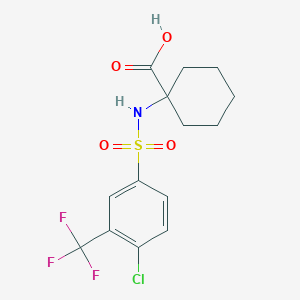

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)

![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)